N-allyloxycarbonyl-D-methionine
Description
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-4-methylsulfanyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-3-5-14-9(13)10-7(8(11)12)4-6-15-2/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
InChI Key |
AXDHCYMFRYFLDE-SSDOTTSWSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC=C |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC=C |
Origin of Product |
United States |
Historical Development of the N Allyloxycarbonyl Alloc Protecting Group in Amino Acid Chemistry
The N-allyloxycarbonyl (Alloc) group is a protective moiety for amines that has found significant application in peptide synthesis and other areas of organic chemistry. springernature.com A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing chemical transformations to be carried out elsewhere in the molecule. organic-chemistry.org
The Alloc group is valued for its unique deprotection mechanism. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. sigmaaldrich.comhighfine.com This orthogonality allows for the selective deprotection of the Alloc group without affecting other common protecting groups, a crucial feature in the multi-step synthesis of complex molecules. organic-chemistry.orgsigmaaldrich.com
Historically, the allyl and allyloxycarbonyl groups were recognized as versatile protecting groups in nucleotide synthesis. nih.govnih.gov Their application later expanded into solid-phase peptide synthesis (SPPS), where the mild deprotection conditions proved highly advantageous. nih.govrsc.org The Alloc group is stable to both the acidic conditions used to remove Boc groups and the basic conditions (piperidine) used for Fmoc group removal, making it an integral part of orthogonal protection strategies. sigmaaldrich.comhighfine.com
Recent advancements have focused on developing more environmentally friendly and efficient methods for Alloc removal, including the use of microwave-assisted deprotection and metal-free conditions. nih.govacs.orgbiotage.com
Significance of D Amino Acids in Modern Peptide and Complex Molecule Chemistry
While L-amino acids are the proteinogenic building blocks found in most natural proteins, their stereoisomers, D-amino acids, play crucial roles in various biological systems and have become invaluable tools in medicinal chemistry and materials science. jpt.com Naturally, D-amino acids are found in bacterial cell walls, contributing to their resistance against protease digestion. numberanalytics.comfrontiersin.org
The primary advantage of incorporating D-amino acids into synthetic peptides is the enhanced stability against enzymatic degradation. lifetein.comletstalkacademy.com Proteases, the enzymes that break down proteins, are highly stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are therefore less susceptible to cleavage, leading to a longer half-life in biological systems. lifetein.comletstalkacademy.com This increased stability is a significant asset in the development of peptide-based therapeutics, improving their bioavailability and pharmacokinetic profiles. numberanalytics.comnih.gov
Beyond stability, the inclusion of D-amino acids can induce significant changes in the secondary structure of peptides, leading to unique conformations and potentially enhanced biological activity or receptor binding affinity. lifetein.comletstalkacademy.comrsc.org This structural diversity is exploited in various applications:
Drug Development : D-peptides are explored as antimicrobial agents, hormone analogs, and enzyme inhibitors. numberanalytics.comlifetein.com Their resistance to degradation makes them ideal for drugs requiring prolonged activity.
Research Tools : They are used to create protease-resistant probes for studying protein-protein interactions. lifetein.com
Biomaterials : The incorporation of D-amino acids is a key strategy in designing self-assembling peptide hydrogels for applications like drug delivery. nih.gov
Diagnostics : D-amino acids can be used in the development of biosensors for specific analytes. numberanalytics.com
The synthesis of peptides containing D-amino acids can be achieved through posttranslational modification by enzymes called racemases or, more commonly in synthetic chemistry, by the direct incorporation of D-amino acid building blocks during non-ribosomal peptide synthesis or solid-phase peptide synthesis. letstalkacademy.comrsc.org
Rationale for N Allyloxycarbonyl Protection of D Methionine in Current Synthetic Methodologies
Palladium-Catalyzed Deprotection Mechanisms and Their Applications
Palladium-catalyzed reactions are the most common methods for the cleavage of the Alloc group. ug.edu.pl These methods are prized for their efficiency and mild reaction conditions, which preserve other sensitive functional groups. The general mechanism involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophile.
One of the significant challenges in the deprotection of methionine-containing peptides is the potential for the palladium catalyst to be poisoned by the sulfur atom in the methionine side chain. However, studies have shown that with careful selection of the palladium source and ligands, this issue can be mitigated. For instance, palladium complexes with specific phosphine (B1218219) ligands have been shown to be effective for deprotection reactions in complex biological media, suggesting a degree of tolerance to sulfur. nih.govacs.org
Table 1: Overview of Palladium-Catalyzed Deprotection Methods for Alloc Groups
| Method | Catalyst System | Scavenger/Reagent | Key Features |
|---|---|---|---|
| Standard Allyl/Alloc Deprotection | Pd(PPh₃)₄ | N-Methylaniline, Dimedone, or Barbituric Acid Derivatives | Widely used, mild conditions. researchgate.net |
| Guibe Method | Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | Neutral conditions, efficient for solid-phase synthesis. nih.gov |
| Hydrostannolytic Cleavage | Pd(0) catalyst | Tributyltin Hydride (Bu₃SnH) | Effective but involves toxic tin reagents. |
| Transprotection | Pd(PPh₃)₄ / Bu₃SnH | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | One-pot deprotection and reprotection. uva.nl |
| Formic Acid Mediated | Pd(PPh₃)₄ | Formic Acid/N-Methylmorpholine | Mildly acidic conditions. sigmaaldrich.com |
The hydrostannolytic cleavage of the Alloc group using a palladium(0) catalyst and tributyltin hydride (Bu₃SnH) is a well-established method. The reaction proceeds via the formation of a π-allylpalladium intermediate, which then reacts with tributyltin hydride to release propene and a tin carbamate (B1207046). uva.nl This tin carbamate is subsequently hydrolyzed to yield the free amine.
A critical nuance of this methodology is the purity of the tributyltin hydride. The presence of certain impurities can poison the palladium catalyst, thereby inhibiting the reaction. uva.nl While effective, the toxicity associated with organotin compounds has led to the development of alternative, less toxic hydride donors.
A significant application of palladium-catalyzed deprotection is the one-pot transprotection of the Alloc group to other valuable carbamates, such as the tert-butoxycarbonyl (Boc) group. This is achieved by conducting the deprotection in the presence of an acylating agent like di-tert-butyl dicarbonate (Boc₂O). uva.nl
The mechanism involves the initial palladium-catalyzed cleavage of the Alloc group to form a transient amine intermediate, which is immediately trapped by the Boc₂O to form the more stable Boc-protected amine. This method is highly efficient and avoids the isolation of the often-unstable free amine. This strategy has been successfully applied to various amino acid derivatives and is a valuable tool in multi-step peptide synthesis. uva.nl
Formic acid can be employed as a scavenger in the palladium-catalyzed deprotection of Alloc groups. A common system involves the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM), where formic acid can be used in place of acetic acid. sigmaaldrich.com These mildly acidic conditions are compatible with many other protecting groups used in peptide synthesis. While specific examples for this compound are not prevalent in the literature, the general applicability of this method to other amino acids suggests its potential utility.
The Guibe method utilizes a palladium catalyst, typically Pd(PPh₃)₄, with a hydride donor such as phenylsilane (PhSiH₃) in a solvent like dichloromethane (B109758) (DCM). nih.gov This method is particularly advantageous for solid-phase peptide synthesis due to its neutral reaction conditions and the formation of volatile byproducts. The use of phenylsilane as a non-toxic alternative to tributyltin hydride is a significant advantage. researchgate.net
This method has been successfully used for the deprotection of Alloc groups in the synthesis of complex cyclic peptides on a resin. nih.govresearchgate.net Although direct adaptations for this compound derivatives are not extensively documented, the proven success of this method with other complex peptides suggests its applicability.
Ruthenium-Catalyzed N-Allyloxycarbonyl Removal Techniques
Ruthenium-based catalysts have emerged as a viable alternative to palladium for the cleavage of allyl-based protecting groups. Current time information in Bocas del Toro, PA.nih.gov The mechanism of ruthenium-catalyzed deallylation is believed to proceed via an initial isomerization of the allyl group to an enamine, which is then readily hydrolyzed to release the free amine. Current time information in Bocas del Toro, PA. One of the key advantages of ruthenium catalysts is their potential for greater chemoselectivity, for instance, in distinguishing between N-allyl and O-allyl groups.
While the primary focus of published research has been on the deallylation of N-allyl amines and amides, the underlying principles are applicable to the deprotection of Alloc-protected amines. Current time information in Bocas del Toro, PA.nih.gov The development of specific ruthenium-catalyzed protocols for this compound would be a valuable addition to the synthetic chemist's toolbox, potentially offering different selectivity and functional group tolerance compared to palladium-based systems.
Non-Transition Metal Mediated Deprotection Strategies
While transition metal catalysis is the dominant approach for Alloc removal, some non-transition metal-mediated methods have been developed, offering alternative reactivity and avoiding potential metal contamination of the final product.
One such method involves the use of iodine in wet acetonitrile (B52724). This system has been shown to effectively deprotect N-allyloxycarbonyl amines in high yields without significant racemization of chiral centers. uva.nl The proposed mechanism involves the iodocyclization of the allyl group, followed by hydrolysis to release the free amine. This method is particularly attractive due to its mild conditions and the low cost and toxicity of iodine.
Another potential, though less explored, avenue for non-transition metal-mediated deprotection is the use of samarium(II) iodide (SmI₂). SmI₂ is a powerful single-electron reducing agent that has been used for the cleavage of a wide variety of protecting groups. gu.senih.govresearchgate.netnih.govwikipedia.org While its application to Alloc deprotection is not well-documented, its broad reactivity suggests it could be a viable reagent for this transformation under specific conditions.
Orthogonality of N-Allyloxycarbonyl with Acid-Labile (Boc) and Base-Labile (Fmoc) Protecting Groups
In the complex world of multi-step organic synthesis, particularly in peptide synthesis, the concept of "orthogonality" is a cornerstone of strategy and design. nih.gov Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each group can be removed under a specific set of conditions without affecting the others. wikipedia.org This allows for the selective unmasking of functional groups at precise stages of a synthetic sequence. The N-allyloxycarbonyl (Alloc) group is a prime example of a protecting group that offers orthogonality with two of the most widely used α-amino protecting groups in peptide chemistry: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. ub.eduresearchgate.netbiosynth.comresearchgate.net
The utility of the Alloc group stems from its unique deprotection mechanism. Unlike Boc, which is cleaved by strong acids like trifluoroacetic acid (TFA), and Fmoc, which is removed by bases such as piperidine (B6355638), the Alloc group is cleaved under neutral conditions. wikipedia.orgresearchgate.netresearchgate.net This is typically achieved through palladium(0)-catalyzed allylic rearrangement, often using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of an allyl scavenger such as phenylsilane (PhSiH₃), tributyltin hydride, or dimethylbarbituric acid. researchgate.netrsc.orgbiotage.com
This distinct set of removal conditions means that an Alloc group on a side chain (like that of lysine (B10760008) or ornithine) or a temporary N-terminal Alloc group can be removed without disturbing any Boc or Fmoc groups present in the molecule. Conversely, the acidic conditions used to remove a Boc group or the basic conditions for Fmoc removal will leave the Alloc group intact. creative-peptides.com This three-way orthogonality is highly valuable for synthesizing complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications. biotage.comsigmaaldrich.com For instance, a peptide can be assembled on a solid support using the standard Fmoc/tBu strategy, with a key amino acid side chain protected by Alloc. After the main chain is assembled, the Alloc group can be selectively removed on-resin to allow for specific modification or cyclization before the final acid-mediated cleavage and deprotection of the tBu-based side-chain protecting groups. biotage.comnih.gov
Table 1: Orthogonality of Alloc, Boc, and Fmoc Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability |
|---|---|---|---|
| N-Allyloxycarbonyl (Alloc) | ![]() |
Pd(0) catalyst (e.g., Pd(PPh₃)₄) + allyl scavenger (e.g., PhSiH₃, DMB) in a neutral solvent (e.g., DCM, DMF). researchgate.netrsc.org | Stable to acids (TFA) and bases (piperidine). sigmaaldrich.comug.edu.pl |
| tert-Butoxycarbonyl (Boc) | ![]() |
Moderate to strong acid (e.g., Trifluoroacetic Acid (TFA) in DCM). biosynth.comresearchgate.net | Stable to bases (piperidine) and Pd(0)-catalyzed hydrogenolysis. biosynth.com |
| 9-Fluorenyl- methoxycarbonyl (Fmoc) |
| Base (e.g., 20-50% piperidine in DMF). nih.govbiosynth.com | Stable to acids (TFA) and Pd(0)-catalyzed hydrogenolysis. researchgate.net |
Applications of N Allyloxycarbonyl D Methionine in Peptide and Complex Molecule Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. libretexts.orgpressbooks.pub This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. libretexts.orgpressbooks.pub The choice of protecting groups for the α-amino group of the incoming amino acid is critical to the success of SPPS. The most common strategies are based on the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comfrontiersin.org
The Alloc group offers an orthogonal protection strategy, as it is stable to the conditions used for both Boc and Fmoc removal but can be selectively cleaved under mild conditions using a palladium catalyst. This orthogonality is particularly advantageous when synthesizing complex peptides that require the selective deprotection of specific residues for side-chain modification or cyclization.
Role in Automated Peptide Synthesis and Resin-Bound Methodologies
Automated peptide synthesizers have become indispensable tools in modern research, enabling the rapid and efficient production of peptides. frontiersin.orgamericanpeptidesociety.org These instruments automate the repetitive cycles of deprotection, coupling, and washing inherent to SPPS. libretexts.orgamericanpeptidesociety.org The compatibility of Alloc-D-methionine with these automated protocols is a key factor in its utility.
The success of SPPS, whether manual or automated, is highly dependent on the properties of the solid support. du.ac.innih.gov Resins must be chemically inert to the synthesis conditions, physically stable, and allow for efficient solvation to ensure accessibility of the growing peptide chain to reagents. nih.govresearchgate.net Alloc-D-methionine can be effectively coupled to a variety of resins commonly used in Fmoc-based SPPS, such as Wang resin and 2-chlorotrityl chloride resin. libretexts.orguci.edu The choice of resin often depends on the desired C-terminal functionality of the final peptide, be it an acid or an amide. peptide.comuci.edu
The integration of Alloc-protected amino acids into automated synthesis workflows allows for the programmed, site-specific unmasking of an amine group at a desired point in the sequence. This is achieved by temporarily pausing the automated synthesis to perform the palladium-catalyzed deprotection of the Alloc group, followed by the desired on-resin modification before resuming the automated chain elongation.
Incorporation into Complex Peptide Architectures (e.g., Cyclic Peptides, Branched Peptides, Stapled Peptides)
The synthesis of peptides with non-linear architectures, such as cyclic, branched, and stapled peptides, often requires the use of orthogonal protecting groups to achieve the desired connectivity. Alloc-D-methionine is a valuable tool in the construction of these complex structures.
Cyclic Peptides: Peptide cyclization is a common strategy to improve metabolic stability, receptor affinity, and bioavailability. The Alloc group can be used to protect an amine on the side chain of an amino acid or the N-terminal amine. After assembly of the linear precursor on the solid support, the Alloc group can be selectively removed, and the newly liberated amine can be reacted with an activated carboxylic acid on the same peptide to form a cyclic structure.
Branched Peptides: Branched peptides, which contain peptide chains branching off from the side chain of an amino acid like lysine (B10760008), can be synthesized using a similar orthogonal protection strategy. For instance, the α-amino group of a lysine residue can be protected with Fmoc, while the ε-amino group is protected with Alloc. This allows for the elongation of the main peptide chain from the α-amino group, followed by the selective deprotection of the Alloc group and the synthesis of a second peptide chain from the ε-amino group.
Stapled Peptides: Stapled peptides are a class of constrained peptides where a synthetic brace is introduced to stabilize an α-helical conformation. nih.gov This is often achieved by incorporating two unnatural amino acids with reactive side chains that can be cross-linked. nih.gov While the direct involvement of Alloc-D-methionine in the stapling reaction itself is less common, the principles of orthogonal protection are central to their synthesis. The Alloc group can be used to protect other reactive sites within the peptide that are not intended to be part of the staple, ensuring the chemoselectivity of the cross-linking reaction. A related strategy involves the reversible stapling of peptides through chemoselective methionine bis-alkylation, which can enhance cellular uptake. rsc.org
Utilization in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that will later be joined together. nih.govyoutube.comslideshare.net In solution-phase synthesis, all reactants are dissolved in a suitable solvent, and the product of each step must be isolated and purified before proceeding to the next. nih.gov
The use of Alloc-D-methionine in solution-phase synthesis follows the same principles of orthogonal protection as in SPPS. The Alloc group provides a stable protecting group for the amine function while other manipulations are carried out on the molecule. Its selective removal in the presence of other protecting groups like Boc and benzyl (B1604629) esters allows for the regioselective formation of peptide bonds. youtube.com
A key challenge in solution-phase synthesis is the purification of intermediates. One approach to simplify this is the "Group-Assisted Purification" (GAP) method, where a lipophilic anchor is attached to the C-terminus of the peptide, allowing for purification by extraction rather than chromatography. nih.govnih.gov The compatibility of Alloc-D-methionine with such innovative solution-phase techniques underscores its versatility. The unprotected methionine residue itself can sometimes present challenges in acidic conditions, such as oxidation to the sulfoxide (B87167), but this is less of a concern in the typically milder conditions of Fmoc-based solution-phase synthesis. delivertherapeutics.com
Contributions to Chemical Protein Synthesis and Peptide Ligation Strategies
For the synthesis of large proteins, the convergent assembly of smaller, unprotected peptide fragments through a process called chemical ligation is often more efficient than a linear, stepwise synthesis. researchgate.net Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. nih.gov
One-Pot Multiple Peptide Ligation Methodologies
While the direct use of Alloc-D-methionine in these specific one-pot schemes is not extensively documented, the underlying principle of orthogonal protection is crucial. For example, a photolabile protecting group on an N-terminal cysteine can be removed to initiate a ligation, or different types of thioester precursors can be selectively activated. rsc.orgrsc.org The Alloc group, with its unique deprotection chemistry, fits within this toolbox of orthogonal strategies that enable complex, multi-fragment assembly.
Precursors for Native Chemical Ligation in Chemical Protein Synthesis
The preparation of the key building blocks for NCL—peptide thioesters and N-terminal cysteine peptides—is a critical aspect of chemical protein synthesis. researchgate.net Alloc-D-methionine can play a role in the synthesis of these fragments. For instance, when synthesizing a peptide fragment that contains an internal cysteine residue that should not participate in the ligation reaction, its side-chain thiol group must be protected with a stable protecting group. The Alloc group can be used to protect the N-terminal amine of this fragment during its synthesis.
N-Allyloxycarbonyl-D-methionine as a Chiral Building Block in Non-Peptidic Organic Synthesis
The utility of this compound extends beyond peptide synthesis into the realm of non-peptidic organic synthesis, where it serves as a valuable chiral building block. Its inherent chirality, derived from the D-configuration of the methionine backbone, makes it an attractive starting material for the stereocontrolled synthesis of complex organic molecules. The allyloxycarbonyl (Alloc) protecting group plays a crucial role in this context, offering orthogonal stability and selective removal conditions that are compatible with a wide range of synthetic transformations.
In the design of novel organic molecules, particularly those with biological activity, the precise arrangement of stereocenters is often critical for function. This compound provides a scaffold with a predefined stereocenter at the α-carbon. Synthetic chemists can leverage this chirality to induce stereoselectivity in subsequent reactions, thereby controlling the three-dimensional architecture of the target molecule.
The synthesis of various complex molecules benefits from the use of chiral building blocks like this compound. For instance, it can be incorporated into the synthesis of macrocycles, alkaloids, and other natural product analogues. The methionine side chain, with its thioether functionality, also offers a handle for further chemical modification, allowing for the introduction of additional diversity into the molecular structure.
The general strategy for employing this compound as a chiral building block involves several key steps:
Coupling and Elaboration: The protected amino acid is coupled with other synthetic fragments. The robust nature of the Alloc group ensures it remains intact during these coupling reactions.
Stereoselective Transformations: The chiral center of the D-methionine moiety is used to direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol (B89426) additions, or Michael additions.
Deprotection and Further Modification: Once the desired core structure is assembled, the Alloc group can be selectively removed under mild conditions, typically using palladium catalysis, without affecting other protecting groups that may be present in the molecule. This unmasks the amine functionality for further elaboration or for its role in the final target molecule's structure.
This approach allows for the efficient and stereocontrolled construction of complex, non-peptidic molecules that would be challenging to synthesize using traditional achiral methods.
Stereoselective Introduction of D-Methionine Residues into Bioactive Compounds
The incorporation of unnatural D-amino acids into bioactive peptides and other complex molecules is a well-established strategy to enhance their therapeutic properties. Introducing D-methionine, in particular, can confer increased resistance to enzymatic degradation, improve metabolic stability, and modulate biological activity. This compound is a key reagent for the stereoselective introduction of D-methionine residues into such compounds.
The use of the Alloc protecting group is advantageous in the solid-phase or solution-phase synthesis of these modified bioactive molecules. Its orthogonality to other commonly used protecting groups, such as the Boc and Fmoc groups, allows for a flexible and efficient synthetic strategy. nih.govpeptide.com For example, in the synthesis of a peptide analogue, the peptide backbone can be assembled using standard Fmoc chemistry. At the desired position, this compound can be incorporated.
The process for the stereoselective introduction of a D-methionine residue can be outlined as follows:
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Incorporation of N-Alloc-D-Met: At the desired position in the peptide sequence, this compound is coupled to the growing peptide chain.
Selective Deprotection: After completion of the peptide chain assembly, the Alloc group can be selectively removed from the D-methionine residue while the rest of the peptide remains protected. This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.
Side-Chain Modification or Cyclization: The newly liberated amino group of the D-methionine side chain can then be used for further modifications, such as branching, cyclization with other side chains, or conjugation to other molecules.
This methodology has been successfully applied in the synthesis of various bioactive compounds. For instance, the introduction of a D-methionine residue can alter the conformational properties of a peptide, leading to enhanced receptor binding affinity or selectivity. Furthermore, the thioether side chain of methionine can be a site for specific modifications, such as oxidation to the sulfoxide or sulfone, which can further fine-tune the biological activity of the molecule.
The ability to stereoselectively introduce D-methionine residues using this compound provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological profiles.
Analytical Methodologies for N Allyloxycarbonyl D Methionine and Its Synthetic Intermediates
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them ideal for assessing the purity of N-allyloxycarbonyl-D-methionine and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of chiral molecules like this compound. The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. sigmaaldrich.comresearchgate.net Direct analysis on chiral stationary phases (CSPs) is often preferred as it avoids the need for derivatization, which can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers because they possess ionic groups and are compatible with a range of mobile phases. sigmaaldrich.com
For methionine and its derivatives, various HPLC methods have been developed. nih.govresearchgate.net A common approach involves using a reversed-phase column, such as a C18 column, often with a mixed-mode stationary phase that allows for both reversed-phase and ion-exchange mechanisms. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com The detection of underivatized amino acids can be challenging due to their weak UV absorbance; thus, low-wavelength UV detection is often employed. rsc.orgresearchgate.net
To enhance sensitivity and selectivity, pre-column derivatization with a chiral derivatizing agent can be used. researchgate.netresearchgate.net This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netnih.gov
Table 1: HPLC Parameters for Enantiomeric Purity Analysis
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., teicoplanin-based) or Reversed-Phase C18 |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer) with organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 - 1.7 mL/min sigmaaldrich.comresearchgate.net |
| Detection | UV at low wavelength (e.g., 200-220 nm) sielc.com or Fluorescence after derivatization |
| Column Temperature | Often ambient or slightly elevated (e.g., 30-45°C) nih.govresearchgate.net |
| Derivatizing Agent (optional) | o-phthalaldehyde (OPA) with a chiral thiol researchgate.net |
Thin Layer Chromatography (TLC) for Reaction Progression and Spot Identification
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and identifying compounds. iitg.ac.inamrita.edu In the synthesis of this compound, TLC is used to track the consumption of the starting material (D-methionine) and the formation of the product. sci-hub.se
The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate, while the mobile phase is a solvent or a mixture of solvents. iitg.ac.inrsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. iitg.ac.in The polarity of the R group in amino acids influences their movement up the plate. rsc.org
After the solvent front has moved a sufficient distance, the plate is dried, and the spots are visualized. Since amino acids are colorless, a staining reagent is required. amrita.edu Ninhydrin (B49086) is a common reagent that reacts with most amino acids to produce a purple-colored spot, known as Ruhemann's purple. iitg.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparing them to standards. amrita.edursc.org
Table 2: TLC Parameters for Reaction Monitoring
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel G on glass or aluminum plates orientjchem.org |
| Mobile Phase | A mixture of n-butanol, acetic acid, and water is common for amino acids. sci-hub.se |
| Visualization | Spraying with a ninhydrin solution followed by heating. iitg.ac.inorientjchem.org |
| Identification | Comparison of Rf values with starting materials and expected product. rsc.org |
Advanced Spectroscopic Characterization for Structural Confirmation within Synthetic Schemes
Spectroscopic techniques provide detailed information about the molecular structure of a compound, which is essential for confirming the identity of this compound and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and conformation of molecules in solution. nih.govbakerlab.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the signals of all protons and carbons in the molecule. nih.govyoutube.com
For a protected amino acid like this compound, ¹H NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts of the protons in the allyl group, the methionine side chain, and the α-carbon are all distinct. youtube.com ¹³C NMR provides information on the carbon skeleton of the molecule.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and their attached carbons, respectively. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. nih.govnih.gov
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| α-CH | ~4.4 - 4.6 | Multiplet |
| β-CH₂ | ~1.9 - 2.2 | Multiplet |
| γ-CH₂ | ~2.5 - 2.7 | Triplet |
| S-CH₃ | ~2.1 | Singlet |
| Alloc -CH₂- | ~4.5 - 4.6 | Doublet |
| Alloc =CH- | ~5.8 - 6.0 | Multiplet |
| Alloc =CH₂ | ~5.2 - 5.4 | Multiplet |
| NH | ~5.0 - 5.5 | Doublet |
| COOH | ~10 - 12 | Broad Singlet |
Note: Expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
In the context of this compound synthesis, HRMS is used to verify the molecular weight of the final product and any key intermediates. researchgate.net Tandem mass spectrometry (MS/MS) can also be employed to analyze the fragmentation pattern of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to confirm the structure of the molecule, including the sequence of amino acids in a peptide or the nature of protecting groups on an amino acid. researchgate.netnih.gov
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₅NO₄S |
| Monoisotopic Mass | 233.0722 u |
| Calculated m/z [M+H]⁺ | 234.0795 |
| Calculated m/z [M+Na]⁺ | 256.0614 |
Future Perspectives and Research Challenges in N Allyloxycarbonyl D Methionine Chemistry
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The current industrial production of methionine primarily relies on chemical synthesis from petroleum-derived feedstocks like propene, and often involves hazardous reagents such as acrolein and hydrogen cyanide. rsc.orgevonik.comthechemicalengineer.com This reality underscores the pressing need for greener and more sustainable synthetic pathways, not only for methionine itself but also for its derivatives like N-allyloxycarbonyl-D-methionine.
Future research is anticipated to focus on several key areas to enhance the sustainability of D-methionine derivative synthesis:
Bio-based Feedstocks: A major thrust is the substitution of petroleum-based starting materials with renewable bio-based alternatives. rsc.org This aligns with the broader green chemistry goal of reducing reliance on fossil fuels. rsc.org
Enzymatic and Fermentative Processes: The use of enzymes and microbial fermentation offers a milder and more environmentally friendly approach to amino acid production. thuenen.denih.gov For instance, researchers have developed a method for producing L-methionine that avoids the use of toxic hydrogen cyanide by employing a decarboxylase enzyme. thechemicalengineer.com While this has been demonstrated for L-methionine, adapting such biocatalytic methods for the production of D-enantiomers at an industrial scale remains a significant challenge.
Greener Solvents and Reagents: The development of synthetic protocols that utilize less hazardous solvents and reagents is crucial. rsc.org A known synthesis of this compound involves the use of allyl chloroformate and sodium hydroxide. prepchem.com Future work could explore alternative acylating agents and reaction media that are more environmentally benign.
Atom Economy and Waste Reduction: Improving the atom economy of synthetic processes to minimize waste generation is a fundamental principle of green chemistry. acsgcipr.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Exploration of Novel and Highly Selective Deprotection Reagents and Catalysts
The allyloxycarbonyl (Alloc) group is a valuable amine protecting group due to its stability to both acidic and basic conditions, allowing for the selective deprotection of other groups like Fmoc and Boc. highfine.comsigmaaldrich.com The removal of the Alloc group is typically achieved through palladium-catalyzed reactions. acsgcipr.orghighfine.com However, there is ongoing research to refine these deprotection methods to be more efficient, selective, and compatible with a wider range of functional groups.
Key areas of future research in Alloc deprotection include:
Development of Novel Palladium Catalysts: Research is focused on creating new palladium catalysts that are more active and require lower catalyst loadings, which is both cost-effective and reduces the potential for metal contamination in the final product. acsgcipr.orgorganic-chemistry.org
Alternative Metal Catalysts: Exploring the use of more abundant and less toxic base metals as catalysts for Alloc deprotection is a significant area of interest for sustainable chemistry. acsgcipr.org
Milder and More Selective Reagents: The development of new deprotection cocktails that are milder and more selective is a continuous effort. For example, the use of Pd(PPh₃)₄ in the presence of scavengers like phenylsilane (B129415) (PhSiH₃) offers a neutral deprotection method. nih.gov Other systems, such as those employing dimethylaminotrimethylsilane (Me₂NTMS), are also being investigated. highfine.com
Orthogonality: Ensuring the complete orthogonality of the Alloc group with other protecting groups is critical, especially in the synthesis of complex molecules with multiple functional groups. sigmaaldrich.com
Advancement in Stereocontrol and Suppression of Racemization During Synthetic Transformations
A significant challenge in peptide synthesis and the manipulation of chiral amino acids is the prevention of racemization, the loss of stereochemical integrity at the α-carbon. nih.govresearchgate.netnih.gov This is particularly problematic during the activation of the carboxylic acid for peptide bond formation. peptide.comhighfine.com
Future research in this area will likely focus on:
Novel Coupling Reagents: The development of new coupling reagents that minimize the formation of oxazolone (B7731731) intermediates, which are prone to racemization, is a key strategy. highfine.com Additives such as HOBt, HOAt, and Oxyma are known to suppress racemization when used with carbodiimide-type coupling agents. peptide.comhighfine.com
Optimized Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and base is crucial for minimizing epimerization. highfine.com
Novel Protecting Groups: The design of new N-terminal protecting groups that inherently suppress racemization is an active area of research. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to significantly reduce α-carbon racemization compared to the standard Fmoc group. nih.govresearchgate.netnih.gov
Enzymatic Methods: The use of enzymes for peptide bond formation can offer exquisite stereocontrol, completely avoiding racemization.
Expanding Applications in the Synthesis of Biologically Relevant Macrocycles and Conformationally Constrained Peptides
This compound is a valuable building block for the synthesis of peptides containing D-amino acids. These non-natural peptides often exhibit enhanced resistance to proteolytic degradation and can adopt unique conformations, making them attractive candidates for therapeutic applications. A particularly promising area is the synthesis of macrocyclic and conformationally constrained peptides.
Future directions in this area include:
Novel Macrocyclization Strategies: The development of new and efficient on-resin or solution-phase macrocyclization techniques is crucial for accessing diverse cyclic peptide scaffolds. nih.govnih.govspringernature.com The Alloc group, in conjunction with an allyl ester, provides an orthogonal handle for side-chain-to-side-chain cyclization. nih.govnih.gov
Libraries of D-Amino Acid Containing Peptides: The use of Alloc-D-Met and other protected D-amino acids will facilitate the creation of large combinatorial libraries of peptides for screening against various biological targets. nih.gov
Peptides with Enhanced Pharmacokinetic Properties: The incorporation of D-methionine can improve the metabolic stability and bioavailability of peptide drugs. nih.gov
Conformationally Defined Scaffolds: The precise placement of D-amino acids can be used to induce specific secondary structures, such as β-turns and helices, leading to peptides with high affinity and selectivity for their targets.
Methodological Innovations for Large-Scale and Cost-Effective Production of D-Methionine Derivatives
The translation of promising laboratory-scale syntheses to large-scale, cost-effective industrial processes presents a significant set of challenges. evonik.comresearchgate.net This is particularly true for chiral molecules like D-methionine derivatives, where maintaining enantiomeric purity is paramount.
Future innovations in this domain are expected in the following areas:
Continuous Flow Chemistry: The adoption of continuous flow manufacturing processes can offer significant advantages over traditional batch production, including improved safety, consistency, and efficiency.
Process Intensification: Developing more concentrated and faster reactions can lead to smaller manufacturing footprints and reduced operational costs.
Efficient Purification Techniques: Innovations in chromatographic and crystallization methods are needed for the efficient separation and purification of the desired D-enantiomer on a large scale.
Recycling of Catalysts and Reagents: To improve the economic and environmental viability of the process, the development of methods for the recovery and reuse of expensive catalysts (e.g., palladium) and reagents is essential. acsgcipr.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-allyloxycarbonyl-D-methionine, and what critical steps ensure high yield and purity?
- Methodological Answer : Synthesis involves two primary steps: (1) esterification of D-methionine using methanol and HCl gas to form the methyl ester intermediate, and (2) protection of the amino group with allyl chloroformate under anhydrous conditions. Key considerations include maintaining stoichiometric excess of allyl chloroformate, reaction temperature control (0–4°C during coupling), and purification via recrystallization or silica gel chromatography to remove unreacted reagents. Anhydrous solvents (e.g., dry DMF) and inert atmospheres (argon/nitrogen) prevent side reactions.
Q. What are the recommended storage conditions for this compound to maintain its stability in research settings?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under an inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture absorption. Stability tests indicate a shelf life of up to 12 months under these conditions. Avoid repeated freeze-thaw cycles.
Q. How can researchers troubleshoot low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often stem from incomplete esterification or Alloc protection. Ensure anhydrous reaction conditions by pre-drying solvents and reagents. Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ninhydrin stain). Intermediate purification (e.g., vacuum distillation for methyl ester) and optimizing the molar ratio of allyl chloroformate (1.2–1.5 equivalents) can improve yields.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents (e.g., peroxides). In case of skin exposure, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and absorb with inert material. Store separately from acids and bases.
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques validate this?
- Methodological Answer : Enantiomeric purity is optimized via chiral catalysts (e.g., palladium complexes for Alloc deprotection) or enzymatic resolution using L-amino acid oxidases. Validate purity using chiral HPLC (Crownpak CR-I column, 0.1% HClO₄ in methanol mobile phase) or polarimetry. NMR (¹H and ¹³C) and circular dichroism (CD) spectroscopy confirm stereochemical integrity.
Q. What role does this compound play in peptide synthesis, and how does its reactivity compare to other amino-protecting groups?
- Methodological Answer : The allyloxycarbonyl (Alloc) group is orthogonal to Fmoc/Cbz protection, enabling selective deprotection under mild conditions (e.g., Pd(0)/PhSiH₃). Unlike acid-labile groups (Boc), Alloc is stable under acidic conditions, making it ideal for solid-phase peptide synthesis of acid-sensitive sequences. Its reactivity is comparable to Cbz but requires metal-catalyzed cleavage.
Q. What spectroscopic methods are most effective in confirming the structural integrity of this compound, and what key spectral signatures should be identified?
- Methodological Answer :
- ¹H NMR : Allyl protons (δ 5.8–5.2 ppm, multiplet), α-CH (δ 4.5–4.3 ppm).
- ¹³C NMR : Carbonyl carbons (Alloc: ~155–160 ppm; methionine backbone: ~170 ppm).
- IR : C=O stretch (~1700 cm⁻¹), N-H bend (~1540 cm⁻¹).
- HRMS : Molecular ion [M+H]⁺ at m/z 278.12 (C₉H₁₅NO₄S).
Q. How can researchers employ this compound in isotope-labeling studies to investigate protein dynamics?
- Methodological Answer : Incorporate stable isotopes (¹³C, ²H) during synthesis for metabolic labeling in cell cultures. Use in pulse-chase experiments coupled with NMR or mass spectrometry (MS) to track protein turnover. Isotope-edited FTIR can probe conformational changes in labeled peptides. Isotopic enrichment (>98%) is critical for signal clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


